molecular formula C16H23N3O B11440081 N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]acetamide

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]acetamide

Cat. No.: B11440081
M. Wt: 273.37 g/mol
InChI Key: NKNZPYZOURFWCS-UHFFFAOYSA-N
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Description

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE typically involves the reaction of 1-butyl-1H-1,3-benzodiazole with a suitable acylating agent. One common method is the reaction of 1-butyl-1H-1,3-benzodiazole with 3-bromopropylamine, followed by acetylation with acetic anhydride . The reaction conditions generally include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may vary depending on the scale and specific requirements of the production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-1H-1,3-benzodiazole
  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide

Uniqueness

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE is unique due to its specific structural features, such as the butyl group attached to the benzimidazole ring. This structural modification can enhance its biological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[3-(1-butylbenzimidazol-2-yl)propyl]acetamide

InChI

InChI=1S/C16H23N3O/c1-3-4-12-19-15-9-6-5-8-14(15)18-16(19)10-7-11-17-13(2)20/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,17,20)

InChI Key

NKNZPYZOURFWCS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C

Origin of Product

United States

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